molecular formula C11H19NS B13314960 (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine

Cat. No.: B13314960
M. Wt: 197.34 g/mol
InChI Key: MNYLFQSKRSIBDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine is an organic compound with the molecular formula C₁₁H₁₉NS This compound features a thiophene ring substituted with a methyl group and an amine group attached to a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 5-methylthiophene, is subjected to a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst such as aluminum chloride.

    Amine Introduction: The alkylated thiophene derivative is then reacted with a suitable amine, such as 2-methylbutan-2-amine, under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Ensuring high purity of 5-methylthiophene and 2-methylbutan-2-amine.

    Reaction Optimization: Using optimized reaction conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

(2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylbutan-2-yl)[(5-methylthiophen-2-yl)methyl]amine
  • (2-Methylbutan-2-yl)[(4-methylthiophen-2-yl)methyl]amine
  • (2-Methylbutan-2-yl)[(3-methylthiophen-2-yl)methyl]amine

Uniqueness

This compound is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications compared to its analogs.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

2-methyl-N-[(5-methylthiophen-2-yl)methyl]butan-2-amine

InChI

InChI=1S/C11H19NS/c1-5-11(3,4)12-8-10-7-6-9(2)13-10/h6-7,12H,5,8H2,1-4H3

InChI Key

MNYLFQSKRSIBDX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=C(S1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.